molecular formula C13H23NO5 B12104264 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-

5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-

Cat. No.: B12104264
M. Wt: 273.33 g/mol
InChI Key: PIUXADZYSAODEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]- involves multiple steps. Initially, 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid is synthesized. This intermediate is then subjected to further reactions to produce the final ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation . Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product .

Scientific Research Applications

5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]-: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]-: can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid, tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, [3aS-(3aa,4b,6aa)]- , making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h8-10,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUXADZYSAODEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(C(C2O1)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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